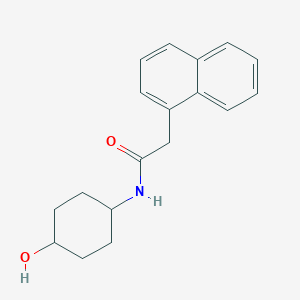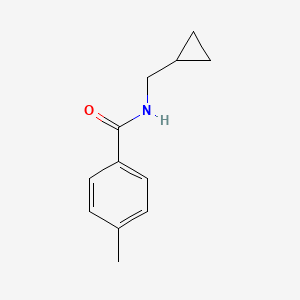
N-(cyclopropylmethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-4-methylbenzamide, commonly known as CPMEB, is a chemical compound that has gained significant attention in the field of scientific research. CPMEB belongs to the class of benzamide derivatives and has been found to possess various biological activities.
作用機序
The mechanism of action of CPMEB involves the modulation of various signaling pathways involved in inflammation, pain perception, and tumor growth. CPMEB has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. CPMEB has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), a family of signaling molecules involved in the regulation of various cellular processes. Moreover, CPMEB has been reported to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPMEB has been found to possess various biochemical and physiological effects. CPMEB has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CPMEB has also been found to reduce the levels of lipid peroxidation, a process involved in oxidative stress. Moreover, CPMEB has been reported to reduce the levels of serum creatinine and blood urea nitrogen (BUN), indicating its potential as a renal protective agent.
実験室実験の利点と制限
CPMEB has several advantages for lab experiments. CPMEB is a relatively stable compound and can be easily synthesized in large quantities. CPMEB has also been found to possess low toxicity and can be administered orally. However, CPMEB has some limitations for lab experiments. CPMEB has poor solubility in water, which can limit its bioavailability. Moreover, CPMEB has a short half-life, which can limit its efficacy.
将来の方向性
CPMEB has several potential future directions for scientific research. CPMEB can be further studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. CPMEB can also be further studied for its potential as a renal protective agent. Moreover, the synthesis of CPMEB can be further optimized to improve its bioavailability and efficacy. Additionally, the mechanism of action of CPMEB can be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, CPMEB is a promising chemical compound that possesses various biological activities. CPMEB has been extensively studied for its anti-inflammatory, analgesic, and antitumor effects. CPMEB has a relatively simple synthesis method and possesses low toxicity. CPMEB has several potential future directions for scientific research, including its potential as a renal protective agent and its optimization for improved bioavailability and efficacy.
合成法
The synthesis of CPMEB involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with cyclopropylmethylamine. The resulting product is then subjected to further purification to obtain CPMEB. The synthesis of CPMEB has been reported in various scientific journals and has been found to be a relatively simple and efficient method.
科学的研究の応用
CPMEB has been extensively studied for its various biological activities such as anti-inflammatory, analgesic, and antitumor effects. CPMEB has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. CPMEB has also been found to possess analgesic effects by inhibiting the release of substance P, a neuropeptide involved in pain perception. Moreover, CPMEB has been reported to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-6-11(7-3-9)12(14)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALCUPENMCSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

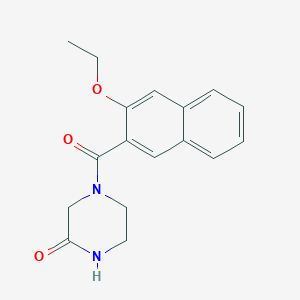

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)


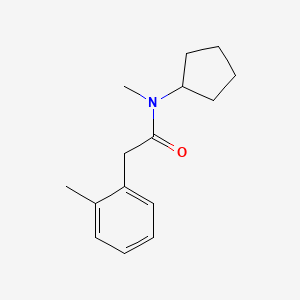
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
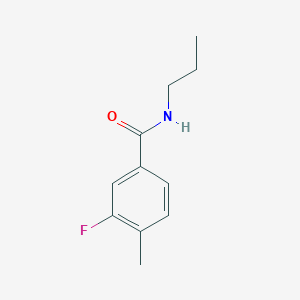
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

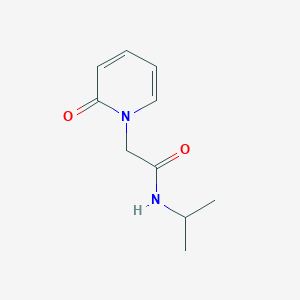
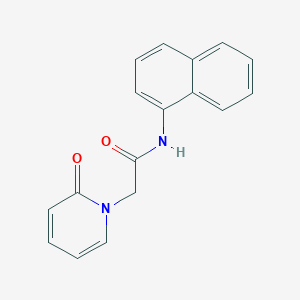
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
